![molecular formula C14H15ClN4O2S B280089 4-chloro-N-[(2-methoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B280089.png)

4-chloro-N-[(2-methoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

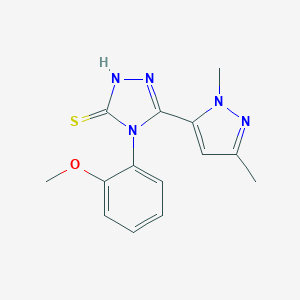

4-chloro-N-[(2-methoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide, also known as MCC950, is a small molecule inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response. It is involved in the activation of caspase-1 and the subsequent processing of pro-inflammatory cytokines such as IL-1β and IL-18. MCC950 has been shown to be effective in the treatment of various inflammatory diseases, including gout, multiple sclerosis, and Alzheimer's disease.

Mechanism of Action

4-chloro-N-[(2-methoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide works by inhibiting the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the innate immune response. The NLRP3 inflammasome is activated by a variety of stimuli, including pathogens, toxins, and host-derived danger signals. Upon activation, the NLRP3 inflammasome recruits and activates caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 to produce the mature cytokines IL-1β and IL-18. 4-chloro-N-[(2-methoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide binds to the NLRP3 inflammasome and prevents its activation, thereby blocking the production of IL-1β and IL-18.

Biochemical and Physiological Effects:

4-chloro-N-[(2-methoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effect on the NLRP3 inflammasome, 4-chloro-N-[(2-methoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide has also been shown to inhibit the production of reactive oxygen species (ROS) and the activation of the NF-κB pathway. In addition, 4-chloro-N-[(2-methoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-chloro-N-[(2-methoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide is its specificity for the NLRP3 inflammasome. Unlike other inflammasome inhibitors, such as glyburide and parthenolide, 4-chloro-N-[(2-methoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide does not inhibit other inflammasomes, such as the NLRC4 and AIM2 inflammasomes. This makes it a valuable tool for studying the role of the NLRP3 inflammasome in various disease models. However, one limitation of 4-chloro-N-[(2-methoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide is its low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of future directions for the study of 4-chloro-N-[(2-methoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide. One area of research is the development of more potent and selective NLRP3 inflammasome inhibitors. Another area of research is the investigation of the role of the NLRP3 inflammasome in various disease models, including cancer, cardiovascular disease, and neurodegenerative diseases. Finally, there is a need for further research into the pharmacokinetics and pharmacodynamics of 4-chloro-N-[(2-methoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide, including its bioavailability, metabolism, and toxicity in vivo.

Synthesis Methods

4-chloro-N-[(2-methoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 4-chloro-1,3-dimethyl-5-(trifluoromethyl)pyrazole with 2-methoxyphenyl isothiocyanate in the presence of a base such as potassium carbonate. The resulting product is then treated with a carbonylating agent such as phosgene to form the final product, 4-chloro-N-[(2-methoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide.

Scientific Research Applications

4-chloro-N-[(2-methoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide has been extensively studied in the field of immunology and inflammation. It has been shown to be effective in the treatment of various inflammatory diseases, including gout, multiple sclerosis, and Alzheimer's disease. In addition, 4-chloro-N-[(2-methoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide has been shown to be effective in the treatment of sepsis, a life-threatening condition caused by an overactive immune response to infection.

properties

Molecular Formula |

C14H15ClN4O2S |

|---|---|

Molecular Weight |

338.8 g/mol |

IUPAC Name |

4-chloro-N-[(2-methoxyphenyl)carbamothioyl]-2,5-dimethylpyrazole-3-carboxamide |

InChI |

InChI=1S/C14H15ClN4O2S/c1-8-11(15)12(19(2)18-8)13(20)17-14(22)16-9-6-4-5-7-10(9)21-3/h4-7H,1-3H3,(H2,16,17,20,22) |

InChI Key |

PIWAGLASPWIFOE-UHFFFAOYSA-N |

SMILES |

CC1=NN(C(=C1Cl)C(=O)NC(=S)NC2=CC=CC=C2OC)C |

Canonical SMILES |

CC1=NN(C(=C1Cl)C(=O)NC(=S)NC2=CC=CC=C2OC)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2,5-Dichlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B280006.png)

![2-amino-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-8-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280009.png)

![Ethyl 3-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanoate](/img/structure/B280012.png)

![4,5-dibromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide](/img/structure/B280015.png)

![2-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-(2-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B280017.png)

![5-({4-nitro-1H-pyrazol-1-yl}methyl)-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-2-furamide](/img/structure/B280018.png)

![2-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-N-(4-fluorophenyl)hydrazinecarbothioamide](/img/structure/B280019.png)

![ethyl 5-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B280025.png)

![4-bromo-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280026.png)

![(8E)-2-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-8-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280029.png)

![N-(4-chlorobenzyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B280034.png)